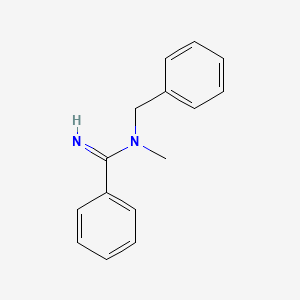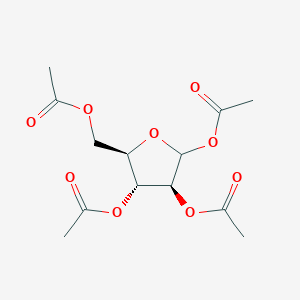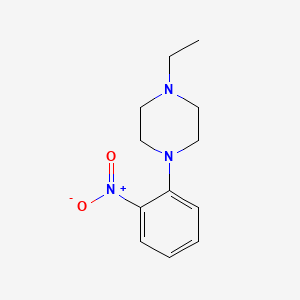
1-Ethyl-4-(2-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(2-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a molecular formula of C12H17N3O2 and a molecular weight of 235.29 g/mol . It is characterized by the presence of an ethyl group at the 1-position and a nitrophenyl group at the 4-position of the piperazine ring.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(2-nitrophenyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve catalytic processes, such as the intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .
Analyse Des Réactions Chimiques
1-Ethyl-4-(2-nitrophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
1-Ethyl-4-(2-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the production of surfactants, antioxidants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by interacting with GABA receptors, leading to the paralysis of parasites and facilitating their expulsion from the host body . The nitrophenyl group may also contribute to its biological activity by interacting with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Ethyl-4-(4-nitrophenyl)piperazine: This compound has a nitrophenyl group at the 4-position instead of the 2-position, which may result in different biological activities.
1-(4-Nitrophenyl)piperazine: Lacks the ethyl group, which may affect its solubility and reactivity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains different functional groups, leading to varied applications and activities.
Propriétés
Numéro CAS |
82448-41-7 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-ethyl-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15(16)17/h3-6H,2,7-10H2,1H3 |
Clé InChI |
NYVDPWUNMWOSOA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


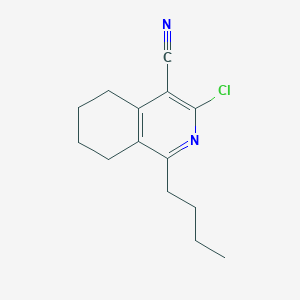

![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
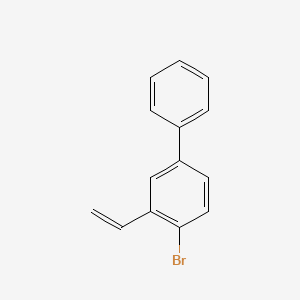
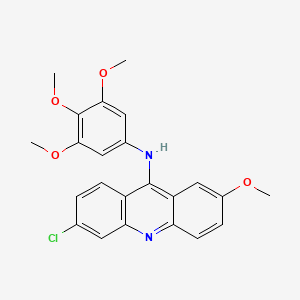
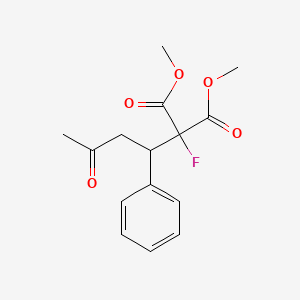
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)

